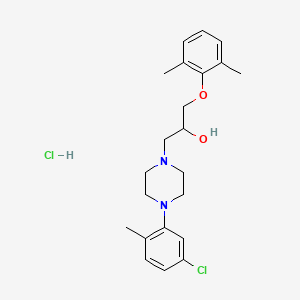
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C22H30Cl2N2O2 and its molecular weight is 425.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride, often referred to as a piperazine derivative, is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H29ClN2O3 |
| Molecular Weight | 475.8 g/mol |
| CAS Number | 1216387-57-3 |
| LogP | 3.9809 |
| Polar Surface Area | 19.5903 |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly dopamine receptors. Piperazine derivatives are known for their ability to modulate dopaminergic signaling, which is crucial in the treatment of psychiatric disorders such as schizophrenia and depression.
Dopamine Receptor Agonism
Research indicates that this compound acts as a selective agonist for the D3 dopamine receptor (D3R). In high-throughput screening assays, it demonstrated significant agonistic activity with an EC50 value in the low nanomolar range, suggesting potent receptor activation . This selectivity is beneficial as it may reduce side effects associated with broader dopamine receptor activation.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antidepressant-like Effects : Studies have shown that compounds targeting D3R can exhibit antidepressant properties through modulation of serotonin and norepinephrine levels.
- Anxiolytic Activity : The compound's ability to interact with serotonin receptors may also contribute to anxiolytic effects, making it a candidate for anxiety disorder treatments.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar piperazine derivatives:
- Virtual Screening for Acetylcholinesterase Inhibition : A study highlighted the potential of piperazine derivatives to inhibit human acetylcholinesterase, which is relevant for Alzheimer's disease treatment. This mechanism involves binding at both peripheral anionic and catalytic sites .
- Dopamine Receptor Specificity : Another study focused on the selectivity of various piperazine derivatives for D3R over D2R and D4R receptors. The findings suggested that compounds with similar structures could be developed as targeted therapies for neuropsychiatric conditions .
特性
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(2,6-dimethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O2.ClH/c1-16-7-8-19(23)13-21(16)25-11-9-24(10-12-25)14-20(26)15-27-22-17(2)5-4-6-18(22)3;/h4-8,13,20,26H,9-12,14-15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLJAPLYYIXFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(CN2CCN(CC2)C3=C(C=CC(=C3)Cl)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













